N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups . It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to have a variety of properties and applications, including in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring attached to a carboxamide group and a cyclopropyl group substituted with a 4-fluorophenyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Scientific Research Applications
Molecular Inhibition and Cancer Therapy
One notable application of structurally related compounds is in the development of selective inhibitors targeting specific kinases in cancer therapy. For instance, derivatives of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through modification at specific positions, have shown improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. Such modifications have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Antipathogenic Properties
Another area of application is in the development of novel antimicrobial agents. Thiourea derivatives, for example, have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, especially fluorine, has been correlated with the compounds' effectiveness, suggesting potential for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Methodology and Chemical Synthesis
Research has also focused on the synthesis of related compounds, demonstrating the versatility and reactivity of such molecular frameworks. For example, a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, starting from commercially available precursors. This method involved multi-step nucleophilic substitution reactions and ester hydrolysis, showcasing the compound's synthetic accessibility and potential for further functionalization (Zhou et al., 2021).
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-3-1-12(2-4-13)15(6-7-15)10-17-14(18)11-5-8-19-9-11/h1-5,8-9H,6-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCXABBKOQBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CSC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.